molecular formula C12H16BrNO3 B1517592 5-bromo-2-(2-methoxyethoxy)-N,N-dimethylbenzamide CAS No. 1030440-13-1

5-bromo-2-(2-methoxyethoxy)-N,N-dimethylbenzamide

Cat. No. B1517592
CAS RN: 1030440-13-1
M. Wt: 302.16 g/mol
InChI Key: BLXIQAMJYZZJGE-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-methoxyethoxy)-N,N-dimethylbenzamide (5-Br-2-MOE-DMB) is an organic compound belonging to the class of amides. It is a colorless, water-soluble liquid that has been studied for its potential applications in various scientific research areas. 5-Br-2-MOE-DMB is synthesized by the condensation of 5-bromo-2-methoxyethoxybenzaldehyde and dimethylformamide. It has been studied for its biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.

Scientific Research Applications

However, research on structurally related compounds, such as those involving brominated and methoxylated benzamides, has been conducted in various fields, including organic chemistry, medicinal chemistry, and pharmacology. These studies often focus on the synthesis, characterization, and evaluation of biological activities of these compounds, providing insights into their potential applications in drug development, materials science, and as probes in biological systems.

For detailed investigations and applications of compounds with similar structures or functional groups, it would be beneficial to consult specialized chemical databases, patent repositories, or research articles focusing on the compound of interest or its chemical class. These sources can offer comprehensive information on synthesis methods, chemical properties, biological activities, and potential applications in various scientific and technological fields.

For further reading on related topics, you can explore the provided references for insights into the research conducted on similar compounds:

  • Synthesis and in vivo evaluation of high-affinity 76Br-labeled sigma2-receptor ligands, exploring the potential of brominated benzamides in imaging solid tumors (Rowland et al., 2006).
  • Investigation into the metabolic pathways of psychoactive phenethylamines, providing insights into the metabolism of brominated and methoxylated compounds in biological systems (Carmo et al., 2005).

properties

IUPAC Name

5-bromo-2-(2-methoxyethoxy)-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3/c1-14(2)12(15)10-8-9(13)4-5-11(10)17-7-6-16-3/h4-5,8H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXIQAMJYZZJGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)Br)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-(2-methoxyethoxy)-N,N-dimethylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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